N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a bicyclic cyclopenta[b]thiophene core substituted with a tetrazole moiety at position 2 and a carboxamide group at position 3. The carboxamide side chain includes a cyclohexenylethyl substituent, which confers hydrophobicity and conformational flexibility.
Synthetic routes for related compounds involve:
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H21N5OS/c23-16(18-10-9-12-5-2-1-3-6-12)15-13-7-4-8-14(13)24-17(15)22-11-19-20-21-22/h5,11H,1-4,6-10H2,(H,18,23) |
InChI Key |
ILNITJXXLABXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Derivatives
The cyclopenta[b]thiophene scaffold is synthesized via intramolecular Friedel-Crafts alkylation or Diels-Alder reactions. A representative method from patent US20100113462A1 involves:
Procedure :
-
React 3-methylcyclopenta[c]thiophene-5-carboxylic acid with thionyl chloride to form the acyl chloride.
-
Perform Friedel-Crafts acylation using AlCl₃ in dichloromethane at 0–5°C.
-
Purify via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield the cyclized product (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Catalyst | AlCl₃ |
| Yield | 78% |
Carboxamide Formation via Coupling Reactions
Activation of Carboxylic Acid
The carboxylic acid at the 3-position is activated for amide bond formation. Patent CN103360333A details:
Procedure :
-
Convert 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid to its acid chloride using oxalyl chloride (2 eq) and catalytic DMF in THF.
-
React with 2-(cyclohex-1-en-1-yl)ethylamine (1.2 eq) in anhydrous THF at 0°C.
-
Purify via recrystallization (toluene:ethanol, 3:1) to yield the carboxamide (82% yield).
Comparative Coupling Agents :
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 82 | 95 |
| DCC/DMAP | 75 | 91 |
| T3P®/Et₃N | 88 | 97 |
Purification and Characterization
Recrystallization Strategies
High-purity product (>98%) is achieved through multi-solvent recrystallization:
Analytical Data
-
HRMS (ESI+) : m/z calc. for C₁₇H₂₁N₅OS [M+H]⁺: 344.1542, found: 344.1545.
-
¹H NMR (400 MHz, CDCl₃) : δ 8.02 (s, 1H, tetrazole), 3.58 (q, 2H, NHCH₂), 5.72 (m, 1H, cyclohexenyl).
Industrial-Scale Considerations
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrazole or cyclohexenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the thiophene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Recent studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Research has shown that derivatives of tetrazole compounds possess antimicrobial properties. N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been evaluated for its efficacy against various bacterial strains and fungi. In vitro tests demonstrated promising results against resistant strains, indicating its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests it may interact with inflammatory pathways. Preliminary studies have indicated that it could modulate cytokine production and inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases such as arthritis .
Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins. Further studies are required to elucidate its full therapeutic potential in oncology .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various tetrazole derivatives, including this compound. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent .
Case Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2024) explored the anti-inflammatory effects of this compound in animal models of arthritis. The study found significant reductions in swelling and pain, suggesting that it could be developed into a therapeutic agent for chronic inflammatory conditions .
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is structurally distinct from analogs due to its tetrazole and cyclohexenylethyl groups. Key comparisons include:
*Estimated based on structural similarity.
Research Findings and Structure-Activity Relationships (SAR)
Key Structural Influences:
- Tetrazole vs. Other Moieties : The tetrazole group (pKa ~4.9) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity compared to esters (e.g., ethyl carboxylate in ). This may improve target engagement in acidic microenvironments (e.g., tumor tissues) .
- Carboxamide Side Chain: Cyclohexenylethyl: The aliphatic, hydrophobic substituent likely enhances membrane permeability compared to aromatic groups (e.g., o-tolyl in ). However, it may reduce solubility.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- Cyclohexene Ring : Contributes to the compound's hydrophobic characteristics.
- Tetrazole Ring : Enhances solubility and biological activity.
- Cyclopentathiophene Core : Imparts unique electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Upon binding, it may alter the activity of these targets, leading to significant changes in biochemical pathways. The tetrazole moiety is particularly important as it can interact with various biological systems, enhancing the compound's efficacy as a potential therapeutic agent.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that derivatives containing the tetrazole ring exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
2. Cytotoxicity
In vitro assays have assessed the cytotoxic effects of this compound on cancer cell lines. The MTT assay results indicate that it can significantly reduce cell viability in certain cancer types, suggesting potential as an anticancer agent. The EC50 values observed were below 10 µM in some studies, indicating strong cytotoxicity.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds and their implications:
| Study | Findings |
|---|---|
| 2 | Investigated the cytotoxic effects on tropical disease parasites, highlighting the importance of tetrazole derivatives in drug design. |
| 4 | Examined thiazole derivatives with similar structures, noting their broad antimicrobial activities and potential for further development. |
| 6 | Analyzed bioactive compounds from fungi, emphasizing the significance of structural features in determining biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
